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Compound of Interest

Compound Name: Disodium p-phenolsulfonate

Cat. No.: B15193923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disodium p-phenolsulfonate is a versatile organic intermediate utilized in a variety of

synthetic transformations. Its bifunctional nature, possessing both a nucleophilic phenolic

hydroxyl group and a hydrophilic sulfonate group, allows for its application in the synthesis of

dyes, surfactants, and as a building block for more complex molecules. This document

provides detailed application notes and experimental protocols for key reactions involving

disodium p-phenolsulfonate.

Azo Coupling: Synthesis of Azo Dyes
The electron-rich aromatic ring of disodium p-phenolsulfonate, activated by the hydroxyl

group, readily undergoes electrophilic aromatic substitution. A prime example is the azo

coupling reaction with a diazonium salt to form brightly colored azo dyes. The sulfonate group

enhances the water solubility of the resulting dye.
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Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of a Water-Soluble
Orange Azo Dye
This protocol is adapted from the well-established synthesis of Orange II and is applicable for

the coupling of a generic diazotized aniline with disodium p-phenolsulfonate.

Materials:

Aniline (or other primary aromatic amine)

Sodium Nitrite (NaNO₂)

Concentrated Hydrochloric Acid (HCl)

Disodium p-phenolsulfonate

Sodium Hydroxide (NaOH)

Sodium Chloride (NaCl)

Ice

Deionized Water

Procedure:

Part A: Diazotization of Aniline

In a 250 mL beaker, dissolve 2.0 g of aniline in a mixture of 5 mL of concentrated HCl and 20

mL of deionized water.

Cool the solution to 0-5 °C in an ice bath with constant stirring.

In a separate 100 mL beaker, dissolve 1.5 g of sodium nitrite in 10 mL of deionized water.
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Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution,

ensuring the temperature remains below 5 °C. Stir for 10 minutes after the addition is

complete. The resulting solution contains the benzenediazonium chloride.

Part B: Azo Coupling

In a 500 mL beaker, dissolve 4.6 g of disodium p-phenolsulfonate in 50 mL of 1 M sodium

hydroxide solution.

Cool this alkaline solution to 0-5 °C in an ice bath.

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold

disodium p-phenolsulfonate solution.

A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice

bath for 30 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

To aid in the precipitation of the dye, add 10 g of sodium chloride to the reaction mixture and

stir until it dissolves ("salting out").

Collect the solid dye by vacuum filtration using a Büchner funnel.

Wash the filter cake with a small amount of cold, saturated sodium chloride solution to

remove excess reactants.

Dry the product in a desiccator.

Quantitative Data
Reactant 1 (Amine)

Reactant 2
(Coupling Agent)

Product Typical Yield (%)

Aniline
Disodium p-

phenolsulfonate

Sodium 4-((4-

hydroxyphenyl)diazen

yl)benzenesulfonate

85-95%

Sulfanilic Acid 2-Naphthol Orange II 90-98%[1][2]
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Williamson Ether Synthesis: O-Alkylation
The phenolic hydroxyl group of disodium p-phenolsulfonate can be deprotonated to form a

phenoxide, which is a potent nucleophile. This phenoxide can then react with an alkyl halide in

a classic SN2 reaction, known as the Williamson ether synthesis, to form an ether. This

reaction is useful for introducing alkyl chains, which can modify the surfactant properties of the

molecule or serve as a protecting group.

Experimental Workflow: Williamson Ether Synthesis

Disodium p-phenolsulfonate Deprotonation
(Strong Base, e.g., NaH) Phenoxide Intermediate
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Caption: Key steps in the Williamson ether synthesis.

Experimental Protocol: Synthesis of Sodium 4-
(Benzyloxy)benzenesulfonate
This protocol is based on general procedures for Williamson ether synthesis involving phenols.

Materials:

Disodium p-phenolsulfonate

Sodium Hydride (NaH), 60% dispersion in mineral oil

Benzyl Bromide

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl Ether
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Saturated aqueous Sodium Bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 1.0 g of 60% sodium hydride.

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil,

carefully decanting the hexanes each time.

Add 50 mL of anhydrous DMF to the flask.

In a separate flask, dissolve 4.6 g of disodium p-phenolsulfonate in 50 mL of anhydrous

DMF.

Slowly add the disodium p-phenolsulfonate solution to the sodium hydride suspension at 0

°C (ice bath).

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen

evolution ceases.

Cool the mixture back to 0 °C and add 2.8 mL of benzyl bromide dropwise.

Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, cautiously quench the reaction by the slow addition of 20 mL of saturated

aqueous sodium bicarbonate solution at 0 °C.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the product by recrystallization or column chromatography.

Quantitative Data for O-Alkylation and Acylation
Reactions

Phenol
Substrate

Electrophile
Reaction
Conditions

Product Yield (%)

4-

Hydroxybenzene

sulfonic acid,

sodium salt

Nonanoyl

chloride

Reflux in xylene,

tetra-n-

butylphosphoniu

m chloride

catalyst

4-

(Nonanoyloxy)be

nzenesulfonic

acid, sodium salt

84

4-

Hydroxybenzene

sulfonic acid,

sodium salt,

dihydrate

Octylsulfonylacet

yl chloride

Reflux in xylene,

tetra-n-

butylphosphoniu

m chloride

catalyst

4-

(Octylsulfonylace

toxy)benzenesulf

onic acid, sodium

salt

91

Kolbe-Schmitt Reaction: Carboxylation of the
Aromatic Ring
The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group

onto a phenol ring. The reaction typically proceeds by heating the sodium phenoxide with

carbon dioxide under high pressure. This reaction is industrially significant for the synthesis of

salicylic acid from phenol. For disodium p-phenolsulfonate, this reaction would lead to the

formation of a hydroxy-carboxy-benzenesulfonic acid derivative, a potentially useful building

block.

General Reaction Pathway: Kolbe-Schmitt Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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